1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea
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Overview
Description
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a 1,1-dioxido-2,3-dihydrothiophene ring fused with a urea moiety
Preparation Methods
The synthesis of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)urea typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with isocyanates or urea derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various substituted urea derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea can be compared with other similar compounds, such as:
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound also features a 1,1-dioxido-2,3-dihydrothiophene ring but has different substituents, leading to distinct chemical and biological properties.
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar in structure but with variations in the acetamide group, affecting its reactivity and applications
Properties
Molecular Formula |
C5H8N2O3S |
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Molecular Weight |
176.20 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl)urea |
InChI |
InChI=1S/C5H8N2O3S/c6-5(8)7-4-1-2-11(9,10)3-4/h1-2,4H,3H2,(H3,6,7,8) |
InChI Key |
UIRLIGWMUSLUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)N |
Origin of Product |
United States |
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